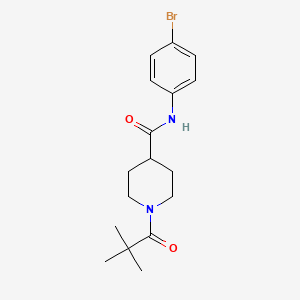![molecular formula C18H17BrN2O3 B4646759 N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4646759.png)
N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide
Overview
Description
N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide is not fully understood. However, it is believed that this compound interacts with metal ions such as copper(II) and iron(III) to form complexes that can be detected using fluorescence spectroscopy. In addition, this compound has been shown to generate reactive oxygen species upon irradiation with light, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of this compound on human health. In addition, this compound has been shown to have potential applications in cancer therapy, as it can induce cell death in cancer cells upon irradiation with light.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide in lab experiments is its high fluorescence quantum yield, which makes it a sensitive probe for the detection of metal ions. In addition, this compound has low toxicity, which makes it suitable for in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide. One direction is the development of new methods for the synthesis of this compound, which can improve its yield and purity. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential applications in drug discovery. Furthermore, the development of new derivatives of this compound with improved properties can lead to the development of new drugs for the treatment of diseases such as cancer.
Scientific Research Applications
N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide has shown potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper(II) and iron(III). This compound has also been used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. Furthermore, this compound has been used as a precursor for the synthesis of other compounds with potential applications in drug discovery.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-15-8-6-13(7-9-15)12-16(18(24)20-10-11-22)21-17(23)14-4-2-1-3-5-14/h1-9,12,22H,10-11H2,(H,20,24)(H,21,23)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYVHDJYPKDQV-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4646683.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4646691.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4646699.png)

![ethyl 2-{[(thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4646718.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4646723.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)

![3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4646750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-hydroxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4646765.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4646770.png)

![N-(2-methoxyethyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4646779.png)
